molecular formula C11H20Si B8444067 1-Methyl-(1-heptynyl)silacyclobutane

1-Methyl-(1-heptynyl)silacyclobutane

Cat. No.: B8444067
M. Wt: 180.36 g/mol
InChI Key: HPFZOCFBJOJRLH-UHFFFAOYSA-N
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Description

1-Methyl-(1-heptynyl)silacyclobutane is a silicon-containing heterocyclic compound characterized by a four-membered silacyclobutane ring substituted with a methyl group and a heptynyl (C₇H₁₃–C≡C–) moiety. This structure introduces unique steric and electronic effects, influencing its reactivity and stability. The compound is synthesized via Grignard reactions, as exemplified by the preparation of analogous silacyclobutanes (e.g., 1-methyl-1-phenylsilacyclobutane) .

Properties

Molecular Formula

C11H20Si

Molecular Weight

180.36 g/mol

IUPAC Name

1-hept-1-ynyl-1-methylsiletane

InChI

InChI=1S/C11H20Si/c1-3-4-5-6-7-9-12(2)10-8-11-12/h3-6,8,10-11H2,1-2H3

InChI Key

HPFZOCFBJOJRLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#C[Si]1(CCC1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Calculated Properties of Silacyclobutane Derivatives

Compound Molecular Formula Molecular Weight logP (logPoct/wat) Substituents Key Features
Silacyclobutane C₃H₈Si 72.17 N/A None Parent compound; high ring strain
1-Methylsilacyclobutane C₄H₁₀Si 86.21 N/A Methyl Increased steric hindrance
1-Chloro-1-methylsilacyclobutane C₄H₉ClSi 120.65 2.204 Methyl, Chlorine Electrophilic silicon center
1-Methyl-(1-heptynyl)silacyclobutane C₁₁H₂₀Si 180.36 Estimated >3.5 Methyl, Heptynyl Bulky alkyne substituent; hydrophobic

Notes:

  • The heptynyl group in this compound significantly increases molecular weight and hydrophobicity compared to methyl or chloro derivatives .
  • logP values for simpler analogs (e.g., 1-chloro-1-methylsilacyclobutane) suggest that the heptynyl substituent would further elevate lipophilicity, enhancing solubility in organic solvents .
Thermal Stability and Decomposition Kinetics

Table 2: DFT-Calculated Activation Energies (Eₐ) for Thermal Decomposition

Compound Eₐ (kJ/mol) Method Reference
Silacyclobutane 168.2 B3LYP/6-311G**
1-Methylsilacyclobutane 174.5 B3LYP/6-311G**
1,1-Dimethylsilacyclobutane 180.1 B3LYP/6-311G**

Key Findings:

  • Methyl substitution increases activation energy (Eₐ), indicating greater thermal stability due to reduced ring strain .
  • The bulky heptynyl group in this compound likely further stabilizes the ring, though experimental data are needed to confirm this trend.
Reactivity in Polymerization and Cross-Coupling Reactions

Polymerization Behavior:

  • Silacyclobutanes with strained rings undergo ROP to form linear polymers. For example, 1-methylsilacyclobutane derivatives polymerize via Si–C bond cleavage, producing polysiltrimethylenes .
  • The heptynyl substituent may alter polymerization kinetics or branching due to steric effects, analogous to norbornenyl-substituted silacyclobutanes .

Cross-Coupling Reactivity:

  • Organosilanols with alkyne groups (e.g., dimethyl(1-heptynyl)silanol) exhibit enhanced reactivity in Pd-catalyzed couplings compared to trimethylsilane derivatives .
  • The heptynyl group in this compound could similarly participate in Sonogashira-type couplings, though the silacyclobutane ring may compete in reactivity .

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